Pinane thromboxane A2

説明

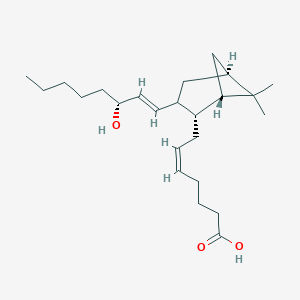

Structure

3D Structure

特性

IUPAC Name |

(Z)-7-[(1S,2R,5S)-3-[(E,3R)-3-hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O3/c1-4-5-8-11-20(25)15-14-18-16-19-17-22(24(19,2)3)21(18)12-9-6-7-10-13-23(26)27/h6,9,14-15,18-22,25H,4-5,7-8,10-13,16-17H2,1-3H3,(H,26,27)/b9-6-,15-14+/t18?,19-,20+,21+,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHJIHGVLRDHSDV-AJKZGVCQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1CC2CC(C1CC=CCCCC(=O)O)C2(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@H](/C=C/C1C[C@H]2C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)C2(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71154-83-1 | |

| Record name | Pinane-thromboxane A2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071154831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Pinane Thromboxane A2: Synthesis, Pharmacology, and Biological Properties

[1][2][3][4]

Executive Summary

Pinane Thromboxane A2 (

Unlike other stable analogs such as U-46619 which act as agonists,

Structural Rationale and Stability

The Instability of Natural

Natural

The Pinane Solution

To create a stable mimetic, the K.C. Nicolaou group utilized the pinane skeleton derived from terpenes. This scaffold mimics the geometry and spatial arrangement of the

Chemical Synthesis: The Nicolaou Route

The synthesis of

Retrosynthetic Analysis

The strategy disconnects the molecule at the

Detailed Synthetic Pathway

Step 1: Oxidation of (-)-Myrtenol

The primary alcohol of (-)-myrtenol is oxidized to the corresponding

-

Reagent: Manganese Dioxide (

) in -

Outcome: Formation of the conjugated aldehyde essential for the subsequent Michael addition.

Step 2: Stereoselective 1,4-Addition (Introduction of

- -side chain (C13-C20) with high stereocontrol relative to the bridgehead gem-dimethyl groups.

-

Intermediate: A saturated aldehyde with the

-chain installed.

Step 3: Homologation via Wittig Reaction (Introduction of

-

Wittig Reaction: Reaction with methoxymethylenetriphenylphosphorane introduces a one-carbon enol ether unit.

-

Hydrolysis: Acidic hydrolysis converts the enol ether to an aldehyde (one carbon longer than the precursor).

-

Final Wittig: The aldehyde reacts with the ylide generated from (4-carboxybutyl)triphenylphosphonium bromide.

-

Stereochemistry: The Z-alkene geometry (cis) is favored, mimicking the C5-C6 double bond of natural prostaglandins/thromboxanes.

Step 4: Deprotection

Removal of the silyl protecting group on the C15 hydroxyl group (prostaglandin numbering) yields the final

Synthesis Visualization

Figure 1: Synthetic route for Pinane Thromboxane A2 from (-)-Myrtenol.[1][5][8][9]

Biological Properties and Pharmacology

concentration-dependent dual mechanism of actionTP Receptor Antagonism

At low micromolar concentrations,

-

Effect: It competitively blocks the binding of

(or mimetics like U-46619), thereby preventing:-

Platelet shape change and aggregation.[10]

-

Vascular smooth muscle contraction (coronary artery constriction).

-

Thromboxane Synthase Inhibition

At higher concentrations,

-

Mechanism: It likely acts as a substrate mimic, binding to the active site of the enzyme and preventing the isomerization of

into -

Therapeutic Implication: This "double blockade" is theoretically advantageous; it blocks the receptor and prevents the generation of the agonist.

Selectivity Profile

-

Prostacyclin (

) Synthase: No inhibition observed at concentrations up to 100 -

Cyclooxygenase: Minimal to no inhibition.

Summary of Potency Data

| Biological Target | Activity Type | Potency Metric | Value |

| Coronary Artery | Antagonist | 0.1 | |

| Platelets (Human) | Antagonist | 2.0 | |

| TXA2 Synthase | Inhibitor | 50.0 | |

| PGI2 Synthase | Neutral | > 100 |

Mechanism of Action Visualization

The following diagram illustrates how

Figure 2: Dual mechanism of Pinane Thromboxane A2 acting as both a synthase inhibitor and receptor antagonist.

Experimental Protocols

Protocol A: Platelet Aggregation Inhibition Assay (Born Method)

Objective: To determine the

-

Preparation of PRP:

-

Collect human venous blood into 3.2% sodium citrate (9:1 v/v).

-

Centrifuge at 150 x g for 15 minutes at room temperature to obtain Platelet-Rich Plasma (PRP).

-

Adjust platelet count to

platelets/mL using autologous Platelet-Poor Plasma (PPP).

-

-

Incubation:

-

Aliquot 450

L of PRP into cuvettes containing a stir bar (1000 rpm, 37°C). -

Add 5

L of -

Incubate for 2 minutes.

-

-

Induction:

-

Add agonist: U-46619 (1

M final) or Arachidonic Acid (0.5 mM final).

-

-

Measurement:

-

Monitor light transmission for 5 minutes using an aggregometer.

-

Calculate % inhibition relative to vehicle control.

-

Protocol B: Thromboxane Synthase Inhibition Assay

Objective: To verify enzymatic inhibition specificity.

-

Enzyme Source: Solubilized human platelet microsomes.

-

Reaction Mix:

-

Tris-HCl buffer (50 mM, pH 7.4).

-

Substrate:

(freshly generated or stabilized analog). -

Test Compound:

(10 - 100

-

-

Procedure:

-

Pre-incubate enzyme with

for 5 minutes at 25°C. -

Initiate reaction by adding substrate.[6]

-

Terminate reaction after 2 minutes with acidified acetone.

-

-

Analysis:

-

Quantify

(stable hydrolysis product of -

A reduction in

formation indicates synthase inhibition.

-

References

-

Nicolaou, K. C., Magolda, R. L., Smith, J. B., Aharony, D., Smith, E. F., & Lefer, A. M. (1979). Synthesis and biological properties of pinane-thromboxane A2, a selective inhibitor of coronary artery constriction, platelet aggregation, and thromboxane formation.[3] Proceedings of the National Academy of Sciences of the United States of America, 76(6), 2566–2570.[3] Link[3]

-

Cayman Chemical. Pinane Thromboxane A2 Product Information. Cayman Chemical Product Database. Link

-

Bhagwat, S. S., Hamann, P. R., Still, W. C., Bunting, S., & Fitzpatrick, F. A. (1985). Synthesis and structure of the platelet aggregation factor thromboxane A2.[2] Nature, 315, 511–513.[2] Link[2]

- Katsura, M., Miyamoto, T., Hamanaka, N., & Kawasaki, A. (1983). In vitro and in vivo biological activities of pinane thromboxane A2 (PTA2). Advances in Prostaglandin, Thromboxane, and Leukotriene Research, 11, 351–357.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Synthesis and structure of the platelet aggregation factor thromboxane A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological properties of pinane-thromboxane A2, a selective inhibitor of coronary artery constriction, platelet aggregation, and thromboxane formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological properties of pinane-thromboxane A2, a selective inhibitor of coronary artery constriction, platelet aggregation, and thromboxane formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. researchgate.net [researchgate.net]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Thromboxane A2 - Wikipedia [en.wikipedia.org]

Pinane Thromboxane A2: Mechanism of Action and Experimental Utility in Platelet Biology

Executive Summary

Pinane Thromboxane A2 (PTA

In the context of platelet biology, PTA

Part 1: Chemical Biology and Pharmacophore

The Stability Problem

Native TXA

The Pinane Solution

PTA

-

Structural Mimicry: The pinane geometry mimics the transition state of TXA

, allowing it to fit into the orthosteric binding pocket of the TP receptor. -

Electronic Difference: The lack of the strained oxygen bridge alters the electronic distribution, which is crucial for the conformational shift required to activate the G-protein coupling interface in platelets.

Part 2: Mechanism of Action (Platelet Specific)

Receptor Interaction

PTA

-

Binding Site: PTA

interacts with the conserved arginine residue (Arg295) in the seventh transmembrane domain (TM7), which serves as the "ionic lock" for the carboxylate head group of thromboxane analogs. -

Functional Selectivity (The "Twist"): While PTA

binds with high affinity, it fails to induce the full conformational change required to uncage the G

Signal Transduction Blockade

By occupying the TP receptor without activating it, PTA

-

Gq Pathway Blockade: Prevents the activation of Phospholipase C

(PLC -

G12/13 Pathway Blockade: Prevents the activation of RhoGEF and RhoA, inhibiting the cytoskeletal reorganization (shape change) mediated by Rho-Kinase (ROCK).

Dissociation of Effects

Historically, PTA

-

Vessels: Potent Agonist (Induces constriction).

-

Platelets: Potent Antagonist (Inhibits aggregation).[1]

-

Hypothesis: This may be due to differential coupling efficiencies of TP receptor populations in smooth muscle versus platelets, or subtle differences in the receptor reserve (spare receptors).

Part 3: Visualization of the Signaling Pathway

The following diagram illustrates the standard TP receptor activation pathway in platelets and the specific inhibitory node where PTA

Caption: PTA2 acts as a competitive antagonist at the TP receptor, blocking the Gq-mediated Calcium flux and G12/13-mediated cytoskeletal reorganization required for aggregation.

Part 4: Comparative Data Profile

The following table contrasts PTA

| Feature | Thromboxane A2 (TXA | U46619 | Pinane TXA |

| Chemical Nature | Bicyclic Oxetane-Oxane | 9,11-dideoxy-9 | Carbocyclic (Pinane skeleton) |

| Stability (pH 7.4) | Stable (>1 year) | Stable | |

| Platelet Activity | Potent Agonist | Potent Agonist | Antagonist / Inhibitor |

| Vascular Activity | Potent Vasoconstrictor | Potent Vasoconstrictor | Vasoconstrictor |

| Primary Utility | Physiological Mediator | Positive Control / Agonist | Pharmacological Probe / Antagonist |

| Receptor Selectivity | TP | TP | TP (Isoform specific effects debated) |

Part 5: Experimental Protocol

Assay: Inhibition of U46619-Induced Aggregation by PTA

Objective: To demonstrate the antagonistic activity of PTA

Reagents

-

Agonist: U46619 (Stock: 10 mM in Ethanol). Working solution: 10

M.[1][2] -

Antagonist: Pinane TXA

(Stock: 10 mM in Ethanol/DMSO). -

Buffer: Tyrode’s Buffer (pH 7.4).

-

Biological: Human Platelet-Rich Plasma (PRP), adjusted to

platelets/mL.

Workflow

-

Preparation: Aliquot 450

L of PRP into aggregometer cuvettes containing stir bars (1000 rpm, 37°C). -

Equilibration: Incubate PRP for 2 minutes to stabilize baseline.

-

Pre-Incubation (The Variable):

-

Control Cuvette: Add 5

L Vehicle (Ethanol/DMSO). -

Test Cuvette: Add 5

L PTA -

Incubate for 3 minutes .

-

-

Challenge: Add U46619 (Final concentration: 1

M) to both cuvettes. -

Measurement: Record light transmission for 5–7 minutes.

-

Analysis: Calculate % Inhibition using the formula:

Expected Results

-

Control: U46619 induces rapid shape change followed by robust aggregation (>70% transmission).

-

PTA

(5 -

PTA

(50

References

-

Nicolaou, K. C., et al. (1979). "Synthesis and biological properties of pinane-thromboxane A2, a selective inhibitor of coronary artery constriction, platelet aggregation, and thromboxane formation."[3][4] Proceedings of the National Academy of Sciences. [3]

-

Lefer, A. M., et al. (1980). "Dissociation of vasoconstrictor and platelet aggregatory activities of thromboxane by carbocyclic thromboxane A2, a stable analog of thromboxane A2." Proceedings of the National Academy of Sciences.

-

Offermanns, S., et al. (1994). "G proteins of the G12 family are activated via thromboxane A2 and thrombin receptors in human platelets." Proceedings of the National Academy of Sciences.

-

IUPHAR/BPS Guide to Pharmacology. "Thromboxane Receptor Signaling." Guide to Pharmacology.

Sources

- 1. Antiplatelet properties of Pim kinase inhibition are mediated through disruption of thromboxane A2 receptor signaling | Haematologica [haematologica.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological properties of pinane-thromboxane A2, a selective inhibitor of coronary artery constriction, platelet aggregation, and thromboxane formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

Pharmacological Profile of Pinane Thromboxane A2: A Technical Guide for Researchers

Introduction: The Thromboxane A2 Signaling Axis and its Therapeutic Potential

Thromboxane A2 (TXA2) is a potent, yet highly unstable, eicosanoid that plays a critical role in a multitude of physiological and pathophysiological processes.[1][2] Synthesized from arachidonic acid by the sequential action of cyclooxygenase (COX) and thromboxane synthase, TXA2 exerts its effects through the G-protein coupled thromboxane A2 receptor, also known as the TP receptor.[2][3][4] This signaling cascade is a key driver of platelet aggregation and vasoconstriction, making it a central player in hemostasis and thrombosis.[1][2] Consequently, the TXA2-TP receptor axis has emerged as a significant therapeutic target for a range of cardiovascular and inflammatory disorders.[2]

The inherent instability of TXA2, with a half-life of approximately 30 seconds in aqueous solution, presents a significant challenge for in-depth pharmacological investigation.[1] This has necessitated the development of stable synthetic analogs to probe the intricacies of the TP receptor and its downstream signaling pathways. Pinane thromboxane A2 (PTA2) is one such stable analog that has been instrumental in elucidating the pharmacological landscape of the TXA2 system.[5] This technical guide provides a comprehensive overview of the pharmacological profile of PTA2, detailing its mechanism of action, functional effects, and the experimental methodologies used for its characterization.

Pinane Thromboxane A2: A Dual-Action Modulator of the Thromboxane Pathway

PTA2 is a synthetic analog of TXA2 characterized by a pinane ring structure, which confers significantly greater chemical stability compared to the endogenous ligand. Its pharmacological profile is unique in that it exhibits a dual mechanism of action:

-

TP Receptor Antagonism: PTA2 acts as a competitive antagonist at the TP receptor, thereby blocking the binding and subsequent signaling of endogenous TXA2 and other TP receptor agonists.[5]

-

Thromboxane Synthase Inhibition: In addition to its receptor-level activity, PTA2 also directly inhibits the activity of thromboxane synthase, the terminal enzyme responsible for TXA2 synthesis.[5][6]

This dual-action profile makes PTA2 a valuable tool for dissecting the roles of both the TP receptor and the synthesis of its ligand in various biological systems.

Pharmacological Characterization of Pinane Thromboxane A2

The pharmacological effects of PTA2 have been characterized through a series of in vitro and in vivo studies. The following sections detail the key findings and the experimental approaches used to derive them.

In Vitro Functional Assays

The pro-aggregatory effect of TXA2 is a cornerstone of its physiological function. The ability of PTA2 to inhibit platelet aggregation is a key indicator of its TP receptor antagonist activity.

-

Experimental Rationale: Platelet-rich plasma (PRP) or washed platelet suspensions provide a robust in vitro system to study platelet aggregation. Agonists that stimulate TXA2 production or directly activate the TP receptor, such as arachidonic acid or the stable TXA2 mimetic U-46619, are used to induce aggregation. The inhibitory effect of PTA2 is then quantified by its ability to reduce the extent of agonist-induced aggregation.

-

Key Findings: PTA2 has been shown to inhibit U-46619-induced aggregation of human platelets with an IC50 value of 2 µM.[5]

Experimental Protocol: Platelet Aggregation Assay

This protocol outlines a standard light transmission aggregometry (LTA) method to assess the inhibitory effect of PTA2 on platelet aggregation.

Materials:

-

Freshly drawn human venous blood collected into 3.2% sodium citrate tubes.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

PTA2 stock solution (in a suitable solvent, e.g., ethanol).

-

Platelet agonist (e.g., U-46619 or arachidonic acid).

-

Saline or appropriate buffer.

-

Light transmission aggregometer.

-

Cuvettes with stir bars.

Procedure:

-

PRP and PPP Preparation:

-

Centrifuge the citrated whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

-

Carefully aspirate the PRP layer.

-

Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain PPP.

-

-

Instrument Calibration:

-

Calibrate the aggregometer using PPP to set 100% light transmission (no aggregation) and PRP to set 0% light transmission (maximal aggregation).

-

-

Assay Performance:

-

Pipette a defined volume of PRP into a cuvette with a stir bar and place it in the heating block of the aggregometer (37°C).

-

Add a specific concentration of PTA2 or vehicle control to the PRP and incubate for a pre-determined time (e.g., 2-5 minutes).

-

Add the platelet agonist to induce aggregation and record the change in light transmission over time.

-

-

Data Analysis:

-

The maximum aggregation percentage is determined for each concentration of PTA2.

-

The IC50 value, the concentration of PTA2 that inhibits 50% of the maximal aggregation response, is calculated by plotting the percentage of inhibition against the logarithm of the PTA2 concentration and fitting the data to a sigmoidal dose-response curve.

-

TXA2 is a potent vasoconstrictor, and its effects on smooth muscle contraction are readily studied in isolated tissue preparations.

-

Experimental Rationale: Isolated arterial rings, such as coronary or aortic arteries, are mounted in an organ bath system to measure isometric tension. The addition of a TP receptor agonist induces contraction, which can be antagonized by PTA2. This allows for the quantification of the antagonist potency of PTA2 in a physiologically relevant tissue.

-

Key Findings: PTA2 inhibits U-46619-induced cat coronary artery constriction with an ID50 value of 0.1 µM.[5]

Experimental Protocol: Isolated Smooth Muscle Contraction Assay

This protocol describes a general procedure for assessing the effect of PTA2 on agonist-induced smooth muscle contraction in isolated arterial rings.

Materials:

-

Isolated arterial tissue (e.g., coronary artery, aorta).

-

Krebs-Henseleit or similar physiological salt solution.

-

PTA2 stock solution.

-

TP receptor agonist (e.g., U-46619).

-

Organ bath system with force transducers and data acquisition software.

-

Carbogen gas (95% O2, 5% CO2).

Procedure:

-

Tissue Preparation:

-

Carefully dissect the desired artery and cut it into rings of a specific length (e.g., 2-3 mm).

-

Mount the arterial rings in the organ bath chambers filled with physiological salt solution, maintained at 37°C and continuously bubbled with carbogen gas.

-

-

Equilibration and Viability Check:

-

Allow the tissues to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes), with periodic washing.

-

Assess the viability of the tissue by inducing a contraction with a depolarizing agent (e.g., KCl).

-

-

Antagonist Incubation:

-

After washing out the depolarizing agent and allowing the tissue to return to baseline, incubate the arterial rings with increasing concentrations of PTA2 or vehicle for a defined time.

-

-

Agonist-Induced Contraction:

-

Generate a cumulative concentration-response curve to the TP receptor agonist in the absence and presence of different concentrations of PTA2.

-

-

Data Analysis:

-

The contractile responses are measured as the increase in tension from the baseline.

-

The data can be analyzed using Schild regression to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve. Alternatively, the ID50 value, the concentration of PTA2 that inhibits 50% of the maximal agonist-induced contraction, can be calculated.

-

Enzyme Inhibition Assay

-

Experimental Rationale: To assess the direct inhibitory effect of PTA2 on thromboxane synthase, an in vitro enzyme assay is employed. This typically involves incubating a source of the enzyme (e.g., platelet microsomes) with the substrate (prostaglandin H2, PGH2) in the presence and absence of PTA2. The amount of TXA2 produced is then quantified, usually by measuring its stable breakdown product, thromboxane B2 (TXB2), via methods like radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

-

Key Findings: PTA2 inhibits rabbit platelet thromboxane synthase with an ID50 of 50 µM.[5] It is important to note that PTA2 does not affect prostacyclin (PGI) synthase at concentrations up to 100 µM, indicating a degree of selectivity for thromboxane synthase over other enzymes in the prostanoid synthesis pathway.[5]

Selectivity Profile

While PTA2 is a potent inhibitor of TXA2-mediated effects, its selectivity for the TP receptor over other prostanoid receptors is a critical aspect of its pharmacological profile.

-

Key Findings: Studies on rat and human stomach longitudinal muscle have indicated that PTA2 can act as a non-selective prostanoid antagonist in this tissue, inhibiting contractions induced by PGE2, PGF2α, and PGI2 in addition to a TXA2 mimetic.[7][8] This lack of selectivity in certain tissues highlights the importance of careful experimental design and interpretation when using PTA2 as a pharmacological tool. Further studies are needed to comprehensively profile the selectivity of PTA2 across a wider range of prostanoid receptors and tissue types.

Quantitative Summary of PTA2 Pharmacological Activity

| Parameter | Biological System | Agonist | Value | Reference |

| IC50 | Human Platelet Aggregation | U-46619 | 2 µM | [5] |

| ID50 | Cat Coronary Artery Constriction | U-46619 | 0.1 µM | [5] |

| ID50 | Rabbit Platelet Thromboxane Synthase | - | 50 µM | [5] |

Signaling Pathways and Experimental Workflows

Thromboxane A2 Receptor Signaling

Activation of the TP receptor by TXA2 initiates a cascade of intracellular signaling events, primarily through the coupling to Gq and G13 G-proteins.

Caption: Workflow for a Competition Radioligand Binding Assay.

Conclusion and Future Directions

Pinane thromboxane A2 has proven to be an invaluable pharmacological tool for investigating the complex biology of the thromboxane A2 signaling pathway. Its dual action as a TP receptor antagonist and a thromboxane synthase inhibitor provides a unique means to dissect the relative contributions of receptor-mediated signaling and ligand biosynthesis in various physiological and pathological contexts.

The existing data clearly demonstrate its efficacy in inhibiting key TXA2-mediated events such as platelet aggregation and smooth muscle contraction. However, the finding of non-selective prostanoid antagonism in certain tissues underscores the importance of careful experimental design and the need for more comprehensive selectivity profiling.

Future research should focus on:

-

Determining the binding affinity (Ki) of PTA2 for the TP receptor through radioligand binding assays to provide a more precise measure of its receptor-level potency.

-

Conducting comprehensive selectivity screening against a broad panel of prostanoid and other G-protein coupled receptors to better define its specificity.

-

Investigating the structure-activity relationship of the pinane ring and other structural features of PTA2 to guide the development of more potent and selective TP receptor modulators.

By addressing these knowledge gaps, the scientific community can further leverage the utility of PTA2 and pave the way for the development of novel therapeutics targeting the critical thromboxane A2 signaling axis.

References

-

Bennett, A., Sanger, G. J., & Stamford, I. F. (1982). Pinane thromboxane A2 analogues are non-selective prostanoid antagonists in rat and human stomach muscle. British Journal of Pharmacology, 77(4), 591–596. [Link]

-

Bennett, A., Sanger, G. J., & Stamford, I. F. (1982). Pinane thromboxane A2 analogues are non-selective prostanoid antagonists in rat and human stomach muscle. British journal of pharmacology, 77(4), 591–596. [Link]

-

Nicolaou, K. C., Magolda, R. L., Smith, J. B., Aharony, D., Smith, E. F., & Lefer, A. M. (1979). Synthesis and biological properties of pinane-thromboxane A2, a selective inhibitor of coronary artery constriction, platelet aggregation, and thromboxane formation. Proceedings of the National Academy of Sciences of the United States of America, 76(6), 2566–2570. [Link]

-

Ellis, E. F., Oelz, O., Roberts, L. J., Payne, N. A., Sweetman, B. J., Nies, A. S., & Oates, J. A. (1976). Coronary arterial smooth muscle contraction by a substance released from platelets: evidence that it is thromboxane A2. Science, 193(4258), 1135–1137. [Link]

-

Morinelli, T. A., Mais, D. E., Oatis, J. E., Hamanaka, N., & Halushka, P. V. (1990). Thromboxane A2 stimulated signal transduction in vascular smooth muscle. Journal of Pharmacology and Experimental Therapeutics, 253(2), 597–603. [Link]

-

Wikipedia. (2024, January 26). Thromboxane A2. [Link]

-

Wilson, S. J., Somlyo, A. V., & Somlyo, A. P. (2005). Thromboxane A2-induced contraction of rat caudal arterial smooth muscle involves activation of Ca2+ entry and Ca2+ sensitization: Rho-associated kinase-mediated phosphorylation of MYPT1 at Thr-855, but not Thr-697. The Biochemical journal, 389(Pt 3), 763–774. [Link]

-

Ellis, E. F., Oelz, O., Roberts, L. J., Payne, N. A., Sweetman, B. J., Nies, A. S., & Oates, J. A. (1976). Coronary arterial smooth muscle contraction by a substance released from platelets: evidence that it is thromboxane A2. Science, 193(4258), 1135–1137. [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved February 16, 2024, from [Link]

-

Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved February 16, 2024, from [Link]

-

Chan, P., & Lin, C. N. (1995). Characterization of the thromboxane (TP-) receptor subtype involved in proliferation in cultured vascular smooth muscle cells of rat. British journal of pharmacology, 116(6), 2739–2746. [Link]

-

Kent, K. C., Collins, L. J., & Pober, J. S. (1987). Cultured human vascular smooth muscle cells with functional thromboxane A2 receptors: measurement of U46619-induced /sup 45/calcium efflux. Journal of cellular physiology, 132(1), 121–126. [Link]

-

Wikipedia. (2023, December 18). Thromboxane receptor. [Link]

-

Watala, C., Golanski, J., & Rozalski, M. (2014). Various laboratory protocols for measuring thromboxane A2 generation to detect the effectiveness of acetylsalicylic acid therapy: a comparative study. Medical science monitor : international medical journal of experimental and clinical research, 20, 114–121. [Link]

-

Nicolaou, K. C., Magolda, R. L., Smith, J. B., Aharony, D., Smith, E. F., & Lefer, A. M. (1979). Synthesis and biological properties of pinane-thromboxane A2, a selective inhibitor of coronary artery constriction, platelet aggregation, and thromboxane formation. Proceedings of the National Academy of Sciences of the United States of America, 76(6), 2566–2570. [Link]

-

Dorn, G. W. (2002). Mapping of a ligand-binding site for the human thromboxane A2 receptor protein. The Journal of biological chemistry, 277(19), 16757–16763. [Link]

-

Watala, C., Golanski, J., & Rozalski, M. (2014). Various laboratory protocols for measuring thromboxane A2 generation to detect the effectiveness of acetylsalicylic acid therapy: A comparative study. Medical Science Monitor, 20, 114-121. [Link]

-

Synnovis. (2015, August 7). Platelet function analysis (aggregometry). [Link]

-

Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics reports, 2(1), 1–10. [Link]

-

Java Clinical Research. (2011, July 14). How to Perform a Platelet Aggregation [Video]. YouTube. [Link]

-

Sittampalam, G. S., Coussens, N. P., & Nelson, H. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

Cimpoca, R., & Cimpoca, B. (2016). Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications. Journal of Clinical & Experimental Cardiology, 7(5), 1000445. [Link]

-

Ali, F. Y., & Egan, K. M. (2022). Physiology, Thromboxane A2. In StatPearls. StatPearls Publishing. [Link]

-

Woodward, D. F., & Jones, R. L. (2020). Compounds targeting multiple prostanoid receptors. OAText, 6(1), 1-6. [Link]

-

Animated biology with arpan. (2020, December 2). Thromboxane || Structure ,Biosynthesis and function [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). Platelet Thromboxane A2 and Prostaglandin Receptors. Retrieved February 16, 2024, from [Link]

Sources

- 1. Thromboxane A2 - Wikipedia [en.wikipedia.org]

- 2. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. caymanchem.com [caymanchem.com]

- 6. Synthesis and biological properties of pinane-thromboxane A2, a selective inhibitor of coronary artery constriction, platelet aggregation, and thromboxane formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pinane thromboxane A2 analogues are non-selective prostanoid antagonists in rat and human stomach muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pinane thromboxane A2 analogues are non-selective prostanoid antagonists in rat and human stomach muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

Pinane Thromboxane A2 (PTA2): A Technical Monograph on Dual-Target Modulation

Part 1: The Stability Paradox & Molecular Architecture

The Instability of Thromboxane A2 (TXA2)

In the arachidonic acid cascade, Thromboxane A2 (TXA2) is the "short-lived giant."[1] With a physiological half-life of approximately 30 seconds at pH 7.4, TXA2 spontaneously hydrolyzes into the biologically inactive Thromboxane B2 (TXB2). This instability stems from its highly strained 2,6-dioxabicyclo[3.1.1]heptane ring system.

For researchers, this presents a fundamental challenge: How do you study the pharmacology of a molecule that disappears before you can pipette it?

The Pinane Solution (PTA2)

Pinane Thromboxane A2 (PTA2) was engineered to solve this kinetic problem. First synthesized by K.C.[2] Nicolaou and colleagues, PTA2 replaces the unstable oxetane-oxane oxygen bridge of TXA2 with a stable carbon-based pinane ring system (6,6-dimethylbicyclo[3.1.1]heptane).

Structural Consequence:

-

TXA2: High ring strain, rapid hydrolysis, potent agonist.

-

PTA2: Chemically stable, retains stereochemical fidelity to TXA2, but functions primarily as a TP Receptor Antagonist and Thromboxane Synthase Inhibitor .

Critical Distinction for Experimental Design: Unlike U-46619, which is a stable agonist (mimetic), PTA2 is predominantly an antagonist (blocker). Researchers often use U-46619 to induce aggregation and PTA2 to prove receptor specificity by blocking that aggregation.

Part 2: Pharmacological Profile & Mechanism of Action

Dual-Action Mechanism

PTA2 is unique in its "double-hit" pharmacology. It acts upstream and downstream in the thromboxane pathway:[3]

-

Upstream (Enzyme Level): Inhibits Thromboxane Synthase, preventing the conversion of PGH2 to TXA2.

-

Downstream (Receptor Level): Antagonizes the TP Receptor (Thromboxane Prostanoid Receptor), blocking the effects of any formed TXA2 or endoperoxides.

Receptor Signaling & Blockade

The TP receptor is a G-Protein Coupled Receptor (GPCR) that couples primarily to Gq (mobilizing Calcium) and G12/13 (activating RhoA/ROCK).

-

Without PTA2: TXA2 binds TP

Gq activation -

With PTA2: PTA2 occupies the TP ligand-binding pocket without activating the G-proteins, effectively silencing the pathway against agonists like U-46619.

Visualization: The TP Receptor Blockade

The following diagram illustrates the specific intervention points of PTA2 within the platelet signaling cascade.

Caption: PTA2 exerts a dual inhibitory effect: blocking the synthesis enzyme (TXAS) and antagonizing the cell surface receptor (TP).[2]

Part 3: Quantitative Data Summary

The following table synthesizes key pharmacological constants for PTA2. Note the concentration gap between receptor antagonism and synthase inhibition—this window allows for selective experimental tuning.

| Target System | Activity Type | Potency Metric | Value | Reference |

| Cat Coronary Artery | Antagonist (vs U-46619) | ID50 (Inhibitory Dose) | 0.1 µM | [1, 2] |

| Human Platelets | Antagonist (vs U-46619) | IC50 (Aggregation) | ~2.0 µM | [1, 2] |

| Rabbit Platelets | Enzyme Inhibitor (TX Synthase) | ID50 | ~50 µM | [1] |

| PGI Synthase | No Effect | IC50 | >100 µM | [1] |

Key Insight: To use PTA2 purely as a receptor antagonist without affecting synthesis, maintain concentrations below 10 µM. At >50 µM, you introduce confounding variables by inhibiting the synthase.

Part 4: Experimental Protocols

Sourcing and Handling

-

Formulation: Typically supplied as a solution in ethanol.[2]

-

Storage: -20°C is mandatory.

-

Solubility:

Protocol: Platelet Aggregation Inhibition Assay

Objective: Validate TP receptor involvement in an aggregation response using PTA2 as a specific blocker.

Reagents:

-

Washed Human Platelets (suspended in Tyrode’s buffer).

-

Agonist: U-46619 (Stable TXA2 mimetic).

Workflow:

-

Preparation: Adjust platelet count to 2.5 x 10^8 cells/ml. Aliquot 450 µL into aggregometer cuvettes containing a stir bar (1000 rpm, 37°C).

-

Pre-Incubation (The Critical Step):

-

Add PTA2 (Target final conc: 5 - 10 µM) or Vehicle (Ethanol < 0.1% v/v).

-

Incubate for 2 minutes . Note: Longer incubation is not necessary due to rapid binding, but consistent timing is crucial.

-

-

Activation:

-

Add U-46619 (Target final conc: 1 µM).

-

Why U-46619? Using Arachidonic Acid here would complicate results because PTA2 might inhibit the conversion of AA to TXA2 (Synthase inhibition) and the receptor. U-46619 bypasses the synthase, isolating the receptor effect.

-

-

Measurement: Monitor light transmission (aggregation) for 5 minutes.

-

Validation: A successful assay will show >80% aggregation in the Vehicle control and <10% aggregation in the PTA2 treated sample.

Visualization: Experimental Logic Flow

Caption: Comparative workflow for validating TP receptor antagonism. PTA2 prevents U-46619-induced aggregation.[2]

Part 5: References

-

Nicolaou, K. C., Magolda, R. L., Smith, J. B., Aharony, D., Smith, E. F., & Lefer, A. M. (1979). Synthesis and biological properties of pinane-thromboxane A2, a selective inhibitor of coronary artery constriction, platelet aggregation, and thromboxane formation.[5] Proceedings of the National Academy of Sciences of the United States of America, 76(6), 2566–2570.

-

Schrör, K., Smith, E. F., Bickerton, M., Smith, J. B., Nicolaou, K. C., Magolda, R., & Lefer, A. M. (1980). Preservation of ischemic myocardium by pinane thromboxane A2. American Journal of Physiology-Heart and Circulatory Physiology, 238(1), H87-H92.

-

Cayman Chemical. Pinane Thromboxane A2 Product Information. Cayman Chemical Datasheet.

-

Bennett, A., & Sanger, G. J. (1982). Pinane thromboxane A2 analogues are non-selective prostanoid antagonists in rat and human stomach muscle.[6] British Journal of Pharmacology, 77(4), 591–596.

Sources

- 1. Thromboxane A2 - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological properties of pinane-thromboxane A2, a selective inhibitor of coronary artery constriction, platelet aggregation, and thromboxane formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological properties of pinane-thromboxane A2, a selective inhibitor of coronary artery constriction, platelet aggregation, and thromboxane formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pinane thromboxane A2 analogues are non-selective prostanoid antagonists in rat and human stomach muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: A Comprehensive Guide to the Laboratory Synthesis of Pinane Thromboxane A2 (PTA2)

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for a Stable Thromboxane A2 Analog

Thromboxane A2 (TXA2) is a potent, naturally occurring lipid mediator derived from arachidonic acid in platelets and other cells.[1][2] It plays a pivotal role in hemostasis and cardiovascular physiology, primarily by inducing irreversible platelet aggregation and powerful vasoconstriction.[2][3] However, the study and therapeutic exploitation of TXA2 are severely hampered by its extreme chemical instability; it possesses a half-life of only about 30 seconds under physiological conditions (pH 7.4, 37°C) before hydrolyzing to the inactive thromboxane B2.[4][5]

To overcome this limitation and create a tool for investigating the pharmacology of the TXA2 receptor (TP receptor), stable synthetic analogs are essential. Pinane Thromboxane A2 (PTA2) was developed as a chemically stable and biologically active mimic of TXA2.[4][6] PTA2 is a valuable research compound because it not only acts as a TP receptor antagonist but also inhibits thromboxane synthase, the enzyme responsible for TXA2 production.[6] Its unique biochemical profile, which includes the selective inhibition of coronary artery constriction and platelet aggregation, makes it a cornerstone for studies in thrombosis and cardiovascular disease.[4][7][8]

This document provides a detailed, step-by-step protocol for the chemical synthesis of Pinane Thromboxane A2, based on the foundational work by K.C. Nicolaou and colleagues.[4] We will delve into the causality behind experimental choices, providing the scientific rationale necessary for successful replication and adaptation in the modern laboratory.

Synthetic Strategy and Retrosynthetic Analysis

The synthesis of PTA2 is a multi-step process that relies on the precise construction of stereocenters and the strategic coupling of two key fragments. The core of the molecule is a bicyclo[3.1.1]heptane system derived from (-)-myrtenol, which provides the rigid pinane framework. The synthesis is convergent, meaning the upper (α) and lower (ω) side chains are constructed and attached to the core in separate, sequential steps.

A retrosynthetic analysis breaks down the target molecule into its primary starting materials, illustrating the overall strategic approach.

Caption: Retrosynthetic analysis of Pinane Thromboxane A2.

Materials and Reagents

Successful synthesis requires high-purity reagents and anhydrous conditions for several steps. All solvents should be freshly distilled from appropriate drying agents.

| Reagent | CAS No. | Molecular Wt. | Key Properties | Supplier (Example) |

| (-)-Myrtenol | 514-95-4 | 152.23 | Starting Material | Sigma-Aldrich |

| Manganese Dioxide (MnO₂) | 1313-13-9 | 86.94 | Oxidizing Agent | Acros Organics |

| tert-Butyldimethylsilyl chloride | 18162-48-6 | 150.72 | Protecting Group | TCI America |

| n-Butyllithium (n-BuLi) | 109-72-8 | 64.06 | Strong Base | Sigma-Aldrich |

| 1-Octyn-3-ol | 818-72-4 | 126.20 | ω-Chain Precursor | Alfa Aesar |

| Copper(I) iodide (CuI) | 7681-65-4 | 190.45 | Cuprate Formation | Strem Chemicals |

| Hexamethylphosphoramide (HMPA) | 680-31-9 | 179.20 | Ligand (Carcinogen) | Sigma-Aldrich |

| Methoxymethyltriphenylphosphonium chloride | 4009-98-7 | 342.81 | Wittig Reagent | Sigma-Aldrich |

| (4-Carboxybutyl)triphenylphosphonium bromide | 17814-85-6 | 443.33 | Wittig Reagent | Combi-Blocks |

| Potassium tert-butoxide | 865-47-4 | 112.21 | Strong Base | Oakwood Chemical |

| Tetrabutylammonium fluoride (TBAF) | 429-41-4 | 261.47 | Deprotecting Agent | Sigma-Aldrich |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | Solvent | Fisher Scientific |

| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Solvent (Anhydrous) | J.T. Baker |

Safety Precaution: Hexamethylphosphoramide (HMPA) is a known carcinogen and should be handled with extreme caution in a certified chemical fume hood using appropriate personal protective equipment (PPE). Organolithium reagents like n-BuLi are pyrophoric and moisture-sensitive. Wittig reactions should be performed under an inert atmosphere (Nitrogen or Argon).

Step-by-Step Synthesis Protocol

The following protocol details the multi-step synthesis pathway. Each stage includes the underlying chemical principles to provide a comprehensive understanding of the process.

Workflow Overview

Caption: Overall experimental workflow for the synthesis of PTA2.

Part A: Synthesis of the Core Aldehyde with ω-Side Chain

Step 1: Oxidation of (-)-Myrtenol to Myrtenal (2)

-

Principle: This step involves the selective oxidation of a primary allylic alcohol to an α,β-unsaturated aldehyde. Manganese dioxide (MnO₂) is the reagent of choice for this transformation because it is mild and highly selective for allylic and benzylic alcohols, preventing over-oxidation to the carboxylic acid and leaving other functional groups intact.

-

Procedure:

-

To a solution of (-)-myrtenol (1.0 eq) in dichloromethane (DCM), add activated manganese dioxide (approx. 10 eq by weight).

-

Stir the resulting black suspension vigorously at room temperature for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, filter the mixture through a pad of Celite to remove the MnO₂ solids.

-

Wash the Celite pad thoroughly with additional DCM.

-

Combine the filtrates and concentrate under reduced pressure to yield myrtenal (2) as a pale yellow oil, which is used in the next step without further purification. The reported yield is typically >95%.[4]

-

Step 2: Conjugate Addition of the ω-Side Chain Cuprate

-

Principle: This crucial step installs the lower (ω) side chain via a 1,4-conjugate addition (Michael addition) of an organocuprate to the α,β-unsaturated aldehyde. Organocuprates are soft nucleophiles and preferentially attack the β-carbon of enone/enal systems. The ω-chain is prepared from 1-octyn-3-ol, with the hydroxyl group protected as a tert-butyldimethylsilyl (TBDMS) ether.

-

Procedure:

-

Prepare the protected alcohol: Protect the hydroxyl group of 1-octyn-3-ol with TBDMS-Cl and imidazole in DCM. Purify by chromatography.

-

Form the cuprate: In a separate flask under argon, dissolve the TBDMS-protected 1-octyn-3-ol in anhydrous THF and cool to -78°C. Add n-BuLi (1.0 eq) dropwise to form the lithium acetylide. In another flask, prepare a solution of copper(I) iodide and HMPA in THF. Transfer the lithium acetylide solution to the copper solution to form the mixed cuprate.

-

Conjugate Addition: Cool a solution of myrtenal (2) in THF to -78°C. Add the freshly prepared cuprate solution dropwise.

-

Stir the reaction at low temperature for 1-2 hours, then quench by adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting aldehyde (3) by flash column chromatography on silica gel. The reported yield is around 80%.[4]

-

Step 3 & 4: Chain Homologation and Hydrolysis to Aldehyde (5)

-

Principle: This two-step sequence extends the aldehyde by one carbon. First, a Wittig reaction with methoxymethylenetriphenylphosphorane generates an enol ether (4).[9] The Wittig reaction is a reliable method for forming carbon-carbon double bonds from carbonyls.[10] The resulting enol ether is then hydrolyzed under mild acidic conditions (using mercury(II) acetate) to unmask the new aldehyde (5).

-

Procedure:

-

Wittig Reaction: To a suspension of methoxymethyltriphenylphosphonium chloride (1.5 eq) in anhydrous toluene/THF at 0°C, add a strong base such as potassium tert-butoxide to generate the ylide. Add a solution of aldehyde (3) to the ylide and stir for several hours.

-

Work up the reaction by adding water and extracting with ether. The crude enol ether (4) is obtained after drying and concentration, with a reported yield of ~94%.[4]

-

Hydrolysis: Dissolve the crude enol ether (4) in aqueous THF. Add mercury(II) acetate (Hg(OAc)₂) and stir. Then, add potassium iodide (KI) and continue stirring.

-

Filter the mixture, extract with ether, and wash the organic layer. After drying and concentration, the aldehyde (5) is obtained in quantitative yield and is ready for the next step.[4]

-

Part B: Installation of the α-Side Chain and Final Deprotections

Step 5: Wittig Reaction to Install the α-Side Chain

-

Principle: The final carbon framework is assembled by a second Wittig reaction, this time using the ylide derived from (4-carboxybutyl)triphenylphosphonium bromide. This reaction introduces the seven-carbon upper (α) chain, which includes the carboxylic acid moiety. The use of specific conditions (dimsyl sodium as the base in DMSO) favors the formation of the desired (Z)-alkene, which is critical for the biological activity of PTA2.

-

Procedure:

-

Prepare the Ylide: In a flame-dried flask under argon, prepare the Wittig salt (4-carboxybutyl)triphenylphosphonium bromide (2.2 eq) in anhydrous DMSO. Add sodium hydride (NaH) or a similar strong base to generate the ylide.

-

Wittig Reaction: Add a solution of aldehyde (5) in DMSO to the ylide solution at room temperature. Stir for 3-4 hours.

-

Quench the reaction with water and acidify with dilute HCl.

-

Extract thoroughly with ethyl acetate/ether. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

-

The product is the fully protected PTA2 analog (7). Purify by flash chromatography. The reported yield is approximately 55%.[4]

-

Step 6 & 7: Final Deprotection Steps

-

Principle: The synthesis concludes with two deprotection steps. First, the TBDMS ether on the ω-chain is selectively removed using a fluoride source like tetrabutylammonium fluoride (TBAF). TBAF has a high affinity for silicon, making it an excellent reagent for cleaving silyl ethers without affecting other functional groups like the ester. Finally, the methyl ester is hydrolyzed to the free carboxylic acid under basic conditions (potassium carbonate or hydroxide) to yield the final product.

-

Procedure:

-

Silyl Deprotection: Dissolve the protected PTA2 (7) in THF. Add a solution of TBAF (1.1 eq, 1M in THF) and stir at room temperature for 2-3 hours.

-

Monitor by TLC. Upon completion, concentrate the reaction mixture and purify by column chromatography to yield the ester intermediate (8). The reported yield is ~90%.[4]

-

Ester Hydrolysis: Dissolve the ester (8) in a mixture of methanol and water. Add potassium carbonate (K₂CO₃) and stir at room temperature overnight.

-

Acidify the mixture to pH 4-5 with dilute acid and extract with ethyl acetate.

-

Wash the organic layers, dry, and concentrate to afford the final product, Pinane Thromboxane A2 . The reported yield for this step is ~90%.[4] The final product should be purified by HPLC for high-purity applications.

-

Conclusion and Field-Proven Insights

The total synthesis of Pinane Thromboxane A2 is a landmark achievement in medicinal chemistry, providing researchers with a vital tool to probe the thromboxane signaling pathway. The protocol described herein, while robust, demands careful attention to experimental conditions, particularly the maintenance of an inert and anhydrous atmosphere for the organometallic and Wittig reactions.

Key Causality Insights:

-

Choice of Cuprate: The use of a Gilman-type cuprate in Step 2 is critical. Unlike "harder" organolithium or Grignard reagents which would favor 1,2-addition to the carbonyl, the "softer" cuprate ensures the desired 1,4-conjugate addition to form the correct carbon skeleton.

-

Stereocontrol in the Wittig Reaction: The formation of the (Z)-double bond in the α-chain (Step 5) is crucial. The use of a non-stabilized ylide under salt-free conditions (or in polar aprotic solvents like DMSO) generally favors the kinetic (Z)-product, which is essential for the molecule's bioactivity.

-

Orthogonal Protecting Groups: The synthetic strategy brilliantly employs two different protecting groups (TBDMS ether and a methyl ester) that can be removed under distinct conditions. This "orthogonal" protection strategy allows for the selective deprotection of the alcohol before the carboxylic acid, preventing unwanted side reactions.

This detailed guide provides a self-validating framework for the synthesis of PTA2. By understanding the principles behind each step, researchers can troubleshoot potential issues and adapt the methodology for the synthesis of other complex prostaglandin or thromboxane analogs.

References

-

Nicolaou, K. C., Magolda, R. L., Smith, J. B., Aharony, D., Smith, E. F., & Lefer, A. M. (1979). Synthesis and biological properties of pinane-thromboxane A2, a selective inhibitor of coronary artery constriction, platelet aggregation, and thromboxane formation. Proceedings of the National Academy of Sciences, 76(6), 2566–2570. [Link]

-

Oreate AI Blog. (2026, January 26). 9-Bbn: The Versatile Boron Reagent That's More Than Just a Building Block. Oreate AI. [Link]

-

Nicolaou, K. C., Magolda, R. L., Smith, J. B., Aharony, D., Smith, E. F., & Lefer, A. M. (1979). Synthesis and biological properties of pinane-thromboxane A2, a selective inhibitor of coronary artery constriction, platelet aggregation, and thromboxane formation. PubMed. [Link]

-

Nicolaou, K. C., Magolda, R. L., Smith, J. B., Aharony, D., Smith, E. F., & Lefer, A. M. (1979). Synthesis and biological properties of pinane-thromboxane A2, a selective inhibitor of coronary artery constriction, platelet aggregation, and thromboxane formation. PMC - NIH. [Link]

-

Common Organic Chemistry. 9-Borabicyclo[3.3.1]nonane [9-BBN]. [Link]

-

Tănase, C. I., Drăghici, C., & Dumitrescu, A. (2021). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. MDPI. [Link]

-

Pearson+. (2024, May 6). The bulky borane 9-BBN was developed to enhance the selectivity o.... [Link]

-

Roy, S., Morrow, D. M., & Marnett, L. J. (2012). Synthesis, Stability, and Biological Studies of Fluorinated Analogues of Thromboxane A2. PMC - NIH. [Link]

-

Tănase, C. I., Drăghici, C., & Dumitrescu, A. (2021). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. OUCI. [Link]

-

Request PDF. Hydroboration and organic synthesis: 9-Borabicyclo[3.3.1]nonane (9-BBN). [Link]

-

Tănase, C. I., Drăghici, C., & Dumitrescu, A. (2021). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. PubMed. [Link]

-

Tănase, C. I., & Drăghici, C. (2012). TRANSFORMATION OF δ-LACTONE IN γ-LACTONE IN THE COREY ROUTE FOR SYNTHESIS OF PROSTAGLANDINS. Revue Roumaine de Chimie. [Link]

-

ResearchGate. Corey's synthetic route of the Corey lactone. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Two syntheses of pinane thromboxane A2. [Link]

-

Chemistry LibreTexts. (2024, March 27). 10: Strategies in Prostaglandins Synthesis. [Link]

-

Request PDF. Comparative action of carbocyclic thromboxane A2 stereoisomers on platelets. [Link]

-

Organic Syntheses Procedure. 9-borabicyclo[3.3.1]nonane dimer. [Link]

- Google Patents.

-

Journal of the American Chemical Society. Synthesis of thromboxane A2 analogs: DL-9,11:11,12-dideoxa-9,11:11,12-diepithiothromboxane A2. [Link]

-

PubMed. Tröger's base. An alternate synthesis and a structural analog with thromboxane A2 synthetase inhibitory activity. [Link]

-

ResearchGate. Structures of fluorinated thromboxane A2 (TXA2) analogues and.... [Link]

-

PubMed. Purification of the thromboxane A2/prostaglandin H2 receptor from human blood platelets. [Link]

-

Ugawa, M. (2012, November 8). Stereocontrolled Organocatalytic Synthesis of Prostaglandin PGF2α in Seven Steps. [Link]

-

PubMed. Purification of the human blood platelet thromboxane A2/prostaglandin H2 receptor protein. [Link]

-

PubMed. Production of platelet thromboxane A2 inactivates purified human platelet thromboxane synthase. [Link]

-

Organic Synthesis. Wittig & Wittig-Horner reactions. [Link]

-

Hall, E. R., Tuan, W. M., & Venton, D. L. (1983). Production of platelet thromboxane A2 inactivates purified human platelet thromboxane synthase. PMC - NIH. [Link]

-

Hamberg, M., Svensson, J., & Samuelsson, B. (1975). Thromboxanes: a new group of biologically active compounds derived from prostaglandin endoperoxides. Proceedings of the National Academy of Sciences, 72(8), 2994–2998. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pnas.org [pnas.org]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. Synthesis, Stability, and Biological Studies of Fluorinated Analogues of Thromboxane A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Synthesis and biological properties of pinane-thromboxane A2, a selective inhibitor of coronary artery constriction, platelet aggregation, and thromboxane formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological properties of pinane-thromboxane A2, a selective inhibitor of coronary artery constriction, platelet aggregation, and thromboxane formation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. benchchem.com [benchchem.com]

Dosage and administration of Pinane thromboxane A2 for animal studies

Application Note: Dosage and Administration of Pinane Thromboxane A2 (PTA2) for Animal Studies

Executive Summary

Pinane Thromboxane A2 (PTA2) is a stable, carbocyclic analog of Thromboxane A2 (TXA2). Unlike the highly unstable native TXA2 (t½ ~30 seconds), PTA2 is chemically stable, allowing for precise experimental manipulation.

Crucial Distinction: While often grouped with TXA2 mimetics, PTA2 is primarily characterized as a TXA2 receptor (TP) antagonist and a Thromboxane Synthase inhibitor in cardiovascular models. It inhibits platelet aggregation and vasoconstriction.[1] Researchers seeking to induce thrombosis or vasoconstriction should instead utilize U-46619 .

This guide details the preparation, dosage, and administration of PTA2 for in vivo studies, focusing on myocardial ischemia and thrombosis models.

Compound Profile & Mechanism of Action[3]

-

Chemical Name: (5Z)-7-[(1S,2R,3R,5S)-3-[(1E,3S)-3-hydroxy-1-octen-1-yl]-6,6-dimethylbicyclo[3.1.1]hept-2-yl]-5-heptenoic acid[2]

-

CAS Number: 71111-01-8[2]

-

Molecular Weight: 376.6 g/mol [2]

-

Primary Action:

-

TP Receptor Antagonism: Blocks the binding of TXA2/PGH2 to the Thromboxane Prostanoid (TP) receptor, preventing Gq-mediated calcium release.

-

Thromboxane Synthase Inhibition: Inhibits the enzymatic conversion of PGH2 to TXA2.

-

Mechanism Visualization:

Figure 1: Dual mechanism of action of Pinane Thromboxane A2 (PTA2) acting as both a synthase inhibitor and receptor antagonist.[1][2][3][4]

Preparation and Handling

PTA2 is a lipophilic acid. Proper vehicle selection is critical to prevent precipitation in aqueous buffers.

Solubility Data

| Solvent | Solubility | Notes |

| Ethanol | >100 mg/mL | Recommended for stock solutions. Store at -20°C. |

| DMSO | >25 mg/mL | Alternative stock solvent. |

| DMF | >50 mg/mL | Use with caution due to toxicity in small animals. |

| PBS (pH 7.2) | >100 µg/mL | Poor solubility. Requires dilution from stock or conversion to salt. |

Formulation Protocol (IV Infusion)

Goal: Prepare a 1 mg/mL working solution for infusion.

-

Stock Preparation: Dissolve 10 mg of PTA2 in 100 µL of 100% Ethanol. (Conc: 100 mg/mL).

-

Vehicle Preparation: Prepare a Sodium Carbonate (Na2CO3) buffer or PBS (pH 7.4).

-

Expert Tip: The carboxyl group on PTA2 allows it to form a soluble salt in weak alkaline solutions. Using 0.1 M Na2CO3 as an intermediate vehicle can improve stability before final dilution.

-

-

Dilution:

-

Slowly add the Ethanol stock to the stirred saline/buffer.

-

Ensure final Ethanol concentration is <1% to avoid solvent effects on hemodynamics.

-

Alternative: Evaporate the ethanol stock under nitrogen and redissolve the residue immediately in 0.1 M Na2CO3, then dilute with PBS.

-

In Vivo Dosage and Administration Protocols

Protocol A: Myocardial Ischemia & Reperfusion (Cat/Dog Model)

Reference: Schrör et al., Am. J. Physiol. 1980.[1][2]

This protocol utilizes PTA2 to protect ischemic myocardium by preventing TXA2-mediated vasoconstriction and platelet plugging.[1]

-

Subject: Adult Mongrel Cats (2.5 – 3.5 kg) or Beagles.

-

Anesthesia: Pentobarbital Sodium (30 mg/kg IV).

-

Route: Intravenous (IV) Infusion via femoral vein.

-

Dosage: 0.5 µmol/kg/h (approx. 0.19 mg/kg/h ).

-

Administration Workflow:

| Timepoint | Action | Notes |

| T = -30 min | Surgical Preparation | LAD coronary artery isolation. |

| T = 0 min | Occlusion | Ligate LAD to induce ischemia. |

| T = +30 min | Start Infusion | Begin PTA2 infusion (0.19 mg/kg/h). |

| T = +300 min | End Experiment | Measure infarct size, CK levels, and arrhythmias. |

Expected Outcome: Significant reduction in plasma TXB2 levels, preservation of myocardial Creatine Kinase (CK) activity, and reduced incidence of ventricular arrhythmias compared to vehicle.[1]

Protocol B: Inhibition of Platelet Aggregation (Rabbit/Rat)

Derived from in vitro IC50 (2 µM) and comparative antagonist data.

-

Subject: Sprague-Dawley Rats or New Zealand White Rabbits.

-

Route: IV Bolus followed by maintenance infusion.

-

Dosage Strategy:

-

Loading Dose: 0.5 mg/kg (IV Bolus over 2 min).

-

Maintenance: 0.2 mg/kg/h (IV Infusion).

-

-

Endpoint: Ex vivo platelet aggregation assay (using ADP or Collagen as agonist) or bleeding time.

Experimental Workflow Diagram:

Figure 2: Experimental workflow for PTA2 administration in ischemia and thrombosis models.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Precipitation in Line | pH mismatch or high concentration. | Ensure vehicle pH is >7.2. Use a lower concentration (max 0.5 mg/mL) and increase flow rate. |

| Unexpected Vasoconstriction | Partial agonist activity.[5][6][7] | In rat gastric fundus, PTA2 can be a partial agonist. Verify tissue specificity. If vasoconstriction occurs, consider co-administration with a pure antagonist (e.g., SQ-29,548) to isolate synthase inhibition effects. |

| No Effect on Bleeding Time | Insufficient dose. | Increase loading dose to 1.0 mg/kg. TXA2 pathway has high redundancy; complete blockade is required. |

References

-

Nicolaou, K. C., Magolda, R. L., Smith, J. B., et al. (1979).[2][8] Synthesis and biological properties of pinane-thromboxane A2, a selective inhibitor of coronary artery constriction, platelet aggregation, and thromboxane formation.[1][2][3][7] Proceedings of the National Academy of Sciences, 76(6), 2566–2570.[3] Link

-

Schrör, K., Smith, E. F., Bickerton, M., et al. (1980).[1][2] Preservation of ischemic myocardium by pinane thromboxane A2.[1] American Journal of Physiology-Heart and Circulatory Physiology, 238(1), H87-H92.[1][2] Link

-

Cayman Chemical. (n.d.). Pinane Thromboxane A2 Product Information. Link

-

Katsura, M., et al. (1983). Protection of ischemic cat myocardium by CGS-13080, a selective potent thromboxane A2 synthesis inhibitor. Journal of Cardiovascular Pharmacology, 5(5), 842-847. (Comparative reference for synthase inhibition). Link

Sources

- 1. Preservation of ischemic myocardium by pinane thromboxane A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Synthesis and biological properties of pinane-thromboxane A2, a selective inhibitor of coronary artery constriction, platelet aggregation, and thromboxane formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The in vivo antiplatelet effects of thromboxane A2 synthase inhibitors are potentiated by simultaneous thromboxane A2/prostaglandin H2 receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vivo effects of a novel thromboxane A2/prostaglandin H2 (TXA2/PGH2) partial agonist, (+)5(Z)-7-[3-endo-phenylsulfonylamino[2.2.1]- bicyclohept-2-exo-yl]-heptenoic acid [(+)-S-145], on vascular, platelet and cardiac function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differences in activities of thromboxane A2 receptor antagonists in smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological properties of pinane-thromboxane A2, a selective inhibitor of coronary artery constriction, platelet aggregation, and thromboxane formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pinane thromboxane A2 analogues are non-selective prostanoid antagonists in rat and human stomach muscle - PMC [pmc.ncbi.nlm.nih.gov]

Techniques for measuring the effects of Pinane thromboxane A2 on thrombus formation

Application Note & Protocols

Advanced Techniques for Quantifying the Inhibitory Effects of Pinane Thromboxane A2 on Thrombus Formation

Abstract

Thromboxane A2 (TXA2) is a potent lipid mediator that plays a pivotal role in the pathophysiology of thrombotic diseases by inducing platelet activation and vasoconstriction.[1][2] Its effects are mediated through the G protein-coupled thromboxane A2 receptor (TP).[2][3] Pinane thromboxane A2 (PTA2) is a chemically stable and selective TP receptor antagonist, making it an invaluable pharmacological tool for investigating the TXA2 signaling axis in hemostasis and thrombosis.[4][5][6] This guide provides an in-depth overview and detailed protocols for state-of-the-art in vitro and in vivo techniques to accurately measure the antithrombotic effects of PTA2. Methodologies covered include light transmission aggregometry, flow cytometry for platelet activation markers, whole-blood thrombus formation under physiological shear in microfluidic systems, and the ferric chloride-induced arterial thrombosis model. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate TP receptor antagonists.

Introduction: The Central Role of Thromboxane A2 in Thrombosis

Thrombus formation is a critical physiological process for preventing blood loss at sites of vascular injury. However, its pathological manifestation, thrombosis, is the underlying cause of major cardiovascular events such as myocardial infarction and stroke.[2] Platelets are central to this process. Upon activation by agonists like collagen or thrombin, platelets undergo a conformational change, degranulate, and aggregate.[2]

A crucial amplification loop in this cascade is the synthesis and release of Thromboxane A2 (TXA2).[7] Activated platelets metabolize arachidonic acid via the cyclooxygenase-1 (COX-1) and thromboxane synthase enzymes to produce TXA2.[1][7] TXA2 then acts in an autocrine and paracrine manner, binding to TP receptors on surrounding platelets to amplify their activation and recruitment, thereby rapidly enlarging the nascent thrombus.[2]

Given this central role, the TXA2 pathway is a major target for antiplatelet therapy. While aspirin exerts its effect by irreversibly inhibiting COX-1 and thus TXA2 production, direct TP receptor antagonists like Pinane Thromboxane A2 (PTA2) offer a more targeted approach to block TXA2 signaling without affecting other prostanoid pathways.[5][8] Understanding how to precisely measure the effects of PTA2 is therefore essential for research and preclinical drug development.

Mechanism of Action: PTA2 as a TP Receptor Antagonist

TXA2 binding to its Gq and G12/13-coupled TP receptor initiates a signaling cascade that leads to an increase in intracellular calcium, platelet shape change, degranulation, and the conformational activation of the integrin GPIIb/IIIa, which is necessary for platelet aggregation.[2][3] PTA2 functions as a competitive antagonist, binding to the TP receptor and preventing the downstream signaling induced by endogenous TXA2. This inhibitory action forms the basis of the experimental measurements described herein.

Figure 1: Simplified signaling pathway of Thromboxane A2 (TXA2) in platelets and the inhibitory site of Pinane Thromboxane A2 (PTA2).

In Vitro Methodologies for Assessing PTA2 Efficacy

A multi-faceted in vitro approach is crucial for fully characterizing the effects of a TP receptor antagonist. The following assays progress from classical endpoint measurements to dynamic analyses under biomimetic flow conditions.

Light Transmission Aggregometry (LTA)

LTA is the historical gold standard for assessing platelet function.[9] It measures the increase in light transmission through a stirred suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

-

Causality & Experimental Choice: To specifically assess the TXA2 pathway, agonists such as Arachidonic Acid (AA) or the stable TXA2 mimetic U46619 are used.[10] AA requires conversion to TXA2 within the platelets to cause aggregation, making it a test of the entire pathway. U46619 directly stimulates the TP receptor. PTA2 is expected to potently inhibit aggregation induced by both. Using other agonists like ADP or thrombin serves as a crucial control to demonstrate the specificity of PTA2, as it should have minimal effect on these pathways except at high agonist concentrations where TXA2 is a secondary feedback mediator.

Whole Blood Impedance Aggregometry

This method measures platelet aggregation in a whole blood sample, which is a more physiologically relevant environment than PRP.[11] As platelets aggregate onto two electrodes in response to an agonist, the electrical impedance between them increases.

-

Causality & Experimental Choice: The primary advantage is the inclusion of red and white blood cells, which can influence platelet function.[11] The principle of using specific agonists (AA, U46619) and controls (ADP, collagen) remains the same as in LTA. This technique is often used in point-of-care settings and provides a robust measure of PTA2's effect in a complete biological milieu.[12][13]

Flow Cytometry for Platelet Activation Markers

Flow cytometry allows for the quantitative analysis of individual platelets and the expression of surface markers that appear upon activation.

-

Causality & Experimental Choice: Two key markers are used:

-

P-selectin (CD62P): A protein stored in platelet α-granules that translocates to the cell surface upon degranulation.[14][15][16] Its presence is a hallmark of platelet activation and secretion.

-

Activated GPIIb/IIIa (PAC-1 binding): The PAC-1 antibody specifically recognizes the conformationally activated state of the GPIIb/IIIa integrin, which is required for fibrinogen binding and platelet aggregation.[14][15][17]

By stimulating whole blood with an agonist like U46619 in the presence of varying concentrations of PTA2, one can precisely quantify the inhibition of platelet degranulation and integrin activation.

-

Microfluidic Thrombus Formation Assays

Static or low-shear aggregometry methods do not replicate the hemodynamic forces present in the vasculature. Microfluidic devices, or "thrombus-on-a-chip" systems, address this by perfusing whole blood over a thrombogenic surface at defined arterial or venous shear rates.[18][19][20]

-

Causality & Experimental Choice: These assays uniquely integrate the contributions of shear forces, platelet biology, and coagulation.[18] Channels are typically coated with collagen, a primary initiator of thrombosis upon vascular injury.[21] Whole blood, pre-incubated with PTA2 or a vehicle, is perfused through the channels. The formation of platelet thrombi is visualized in real-time using fluorescence microscopy. Key readouts include the time to first platelet adhesion, the rate of thrombus growth (surface area coverage), and the stability of the formed thrombus.[19][22] This provides the most comprehensive in vitro assessment of an antithrombotic agent's efficacy under physiologically relevant conditions.

In Vivo Methodology: Ferric Chloride-Induced Thrombosis Model

In vivo models are indispensable for evaluating the efficacy of an antithrombotic compound within a complex biological system. The ferric chloride (FeCl₃) injury model is a widely used and well-characterized method for inducing arterial thrombosis.[23][24]

-

Causality & Experimental Choice: Topical application of FeCl₃ to the adventitial surface of an artery (commonly the carotid artery in rodents) induces oxidative damage and endothelial denudation.[24][25] This exposes the subendothelial matrix, triggering rapid platelet adhesion, activation, and aggregation, ultimately leading to the formation of an occlusive thrombus.[24][25] The primary endpoint is the time to occlusion (TTO) , which is a quantitative measure of the thrombotic response.[23] By administering PTA2 to the animal prior to injury, its ability to delay or prevent vessel occlusion can be directly measured, providing clear evidence of its antithrombotic potential in vivo.

Figure 2: Experimental workflow for the in vivo ferric chloride-induced carotid artery thrombosis model.

Detailed Experimental Protocols

Protocol: Light Transmission Aggregometry (LTA)

-

Preparation of Platelet-Rich Plasma (PRP):

-

Collect whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate). The sample must be free of hemolysis.

-

Centrifuge the blood at 200 x g for 10 minutes at room temperature with the brake off.[9]

-

Carefully collect the supernatant (PRP) into a new polypropylene tube.

-

Re-centrifuge the remaining blood at 2,000 x g for 15 minutes to obtain platelet-poor plasma (PPP), which will be used as the 100% transmission reference.[9]

-

Allow PRP to rest for 30 minutes at room temperature before use. All tests should be completed within 4 hours of blood collection.[26]

-

-

Assay Procedure:

-

Set the aggregometer to 37°C.

-

Pipette PRP (e.g., 225 µL) into a cuvette with a stir bar. Place a second cuvette with PPP (225 µL) into the reference channel. Calibrate the instrument to 0% and 100% transmission.

-

Transfer the PRP cuvette to the test channel. Add 25 µL of PTA2 at the desired final concentration (or vehicle control, e.g., saline/DMSO) and incubate for 2-5 minutes while stirring.

-

Add 25 µL of agonist (e.g., Arachidonic Acid, final conc. 0.5-1 mM; or U46619, final conc. 0.5-2 µM).

-

Record the change in light transmission for 5-10 minutes.

-

-

Data Analysis:

-

The primary endpoint is the maximum percentage of aggregation achieved.

-

Generate dose-response curves for PTA2 against a fixed concentration of agonist to calculate an IC₅₀ value.

-

Protocol: Microfluidic Thrombus Formation Assay

-

Preparation:

-

Coat the microfluidic channels (e.g., polydimethylsiloxane (PDMS) chip) with fibrillar collagen (e.g., 100 µg/mL) overnight at 4°C or for 1-2 hours at room temperature. Block with bovine serum albumin (BSA) to prevent non-specific binding.

-

Collect whole blood into 3.2% sodium citrate.

-

Fluorescently label platelets by adding a dye (e.g., DiOC₆ or Calcein AM) to the whole blood and incubating for 10-15 minutes in the dark.

-

Prepare PTA2 at various concentrations. Add the compound or vehicle to aliquots of the labeled blood and incubate for 15 minutes.

-

-

Assay Procedure:

-

Mount the coated microfluidic chip onto the stage of an inverted fluorescence microscope equipped with a camera.

-

Just before perfusion, recalcify the citrated blood by adding a solution of CaCl₂ and MgCl₂ to initiate coagulation potential.[22] This step is critical as it restores the physiological coagulation capacity inhibited by citrate.

-

Using a syringe pump, perfuse the blood through the channel at a defined wall shear rate (e.g., 1000-1800 s⁻¹ for arterial conditions).[19][27]

-

Record time-lapse images of platelet accumulation and thrombus formation for 5-10 minutes.

-

-

Data Analysis:

-

Use image analysis software (e.g., ImageJ) to quantify the percentage of the surface area covered by fluorescent platelets over time.

-

Other parameters include the time to first thrombus formation and thrombus volume (if using confocal microscopy).[28]

-

Compare the surface area coverage curves for PTA2-treated samples versus the vehicle control.

-

Protocol: Ferric Chloride-Induced Carotid Artery Thrombosis

Note: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

-

Animal Preparation:

-

Anesthetize a mouse or rat (e.g., C57BL/6 mouse) with an appropriate anesthetic cocktail (e.g., ketamine/xylazine, intraperitoneal injection).[24]

-

Make a midline cervical incision and carefully dissect the right common carotid artery, separating it from the vagus nerve.

-

-

Thrombosis Induction and Measurement:

-

Place a small ultrasonic flow probe around the artery to measure baseline blood flow.

-

Administer PTA2 or vehicle control via tail vein or intraperitoneal injection. Allow time for the compound to circulate (e.g., 15 minutes).

-

Cut a small piece of filter paper (e.g., 1x2 mm) and saturate it with FeCl₃ solution (e.g., 5-10% in water).[24] The concentration can be adjusted to modulate the severity of the injury.[23]